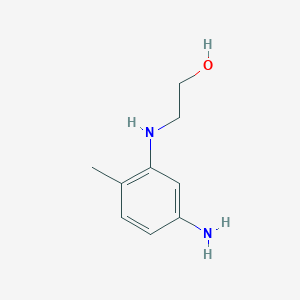

2-(5-Amino-2-methylphenylamino)ethanol

説明

2-(5-Amino-2-methylphenylamino)ethanol is an ethanolamine derivative featuring a substituted phenyl ring with an amino group at the 5-position and a methyl group at the 2-position. This compound’s structure combines a polar ethanolamine backbone with aromatic and aliphatic substituents, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, or materials science.

特性

CAS番号 |

785719-30-4 |

|---|---|

分子式 |

C9H14N2O |

分子量 |

166.22 g/mol |

IUPAC名 |

2-(5-amino-2-methylanilino)ethanol |

InChI |

InChI=1S/C9H14N2O/c1-7-2-3-8(10)6-9(7)11-4-5-12/h2-3,6,11-12H,4-5,10H2,1H3 |

InChIキー |

NFHBNNBCTQSJQM-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N)NCCO |

正規SMILES |

CC1=C(C=C(C=C1)N)NCCO |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Analogues

The compound shares structural similarities with several ethanolamine derivatives and aromatic amines. Key comparisons include:

A. 2-((2-Methoxyethyl)(methyl)amino)ethanol ()

- Structure: Contains a methoxyethyl and methyl group on the amino nitrogen.

- Synthesis: Synthesized via nucleophilic substitution (88% yield) using 2-bromoethanol and 2-methoxy-N-methylethanamine under mild conditions (100°C, 2 hours) .

- Comparison: Unlike the target compound’s aromatic amino group, this analogue has an aliphatic methoxyethyl substituent. The methoxy group may enhance solubility but reduce aromatic interactions critical for biological activity.

B. Diethylaminoethanol (DEAE, )

- Structure: Tertiary amine with diethyl and ethanol groups.

- Properties : Colorless liquid with weak ammonia odor; used as a surfactant or pharmaceutical intermediate.

C. Tyrosol Analogues ()

- Examples: 2-(3-hydroxyphenyl)ethanol, 2-(4-hydroxy-3-methoxyphenyl)ethanol.

- Activity: Exhibit tyrosinase inhibition (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol at 4.5 μM IC50).

D. 2-[(5-Trifluoromethylpyridin-2-yl)oxy]ethanol ()

- Structure: Ethanol linked via ether to a trifluoromethylpyridine ring.

- Synthesis : Microwave-assisted C–O coupling (87% yield using CuI).

- Comparison : The ether linkage in this compound contrasts with the target’s amine linkage, which may influence stability and reactivity. Microwave synthesis could be adapted for the target compound to improve efficiency .

E. [5-AMINO-2-(4-CHLOROPHENOXY)PHENYL]METHANOL ()

- Structure: Benzyl alcohol with 5-amino and 4-chlorophenoxy substituents.

- Properties: Molecular weight 249.69, XLogP3 2.5, hydrogen-bond donor count 2.

- Comparison: The chlorophenoxy group introduces lipophilicity, whereas the target compound’s methyl group may reduce steric hindrance, enhancing solubility .

Key Findings

Substituent Effects: Aromatic vs. Aliphatic Groups: Aromatic amines (e.g., tyrosol analogues) show biological activity, while aliphatic amines (e.g., DEAE) excel in industrial applications. The target compound’s aromatic amino group may favor drug-receptor interactions. Polarity: Amino and hydroxyl groups enhance hydrogen bonding (e.g., tyrosol’s enzyme inhibition), whereas methoxy/chloro groups increase lipophilicity.

Biological Activity: While direct data on the target compound are lacking, structurally related ethanolamine derivatives exhibit tyrosinase inhibition () and antitumor activity (), suggesting avenues for pharmacological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。